molecular formula C8H6F3N3O B2749139 4-Azido-1-methoxy-2-(trifluoromethyl)benzene CAS No. 2098012-99-6

4-Azido-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B2749139
CAS No.: 2098012-99-6
M. Wt: 217.151
InChI Key: DKNGSFRBKUARRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 4-Azido-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

4-Azido-1-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is primarily related to the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their bioactivity and stability. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a useful moiety in drug design .

Comparison with Similar Compounds

    1-Azido-4-(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Azido-1-methoxybenzene:

Uniqueness: 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of the azido, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and physicochemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-azido-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c1-15-7-3-2-5(13-14-12)4-6(7)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNGSFRBKUARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.